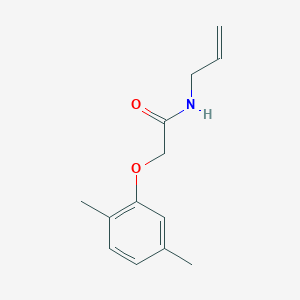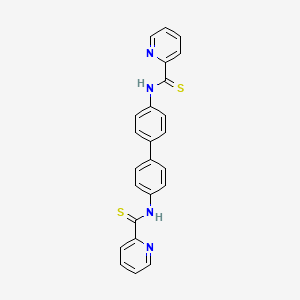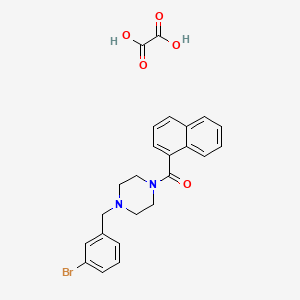
N-allyl-2-(2,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(2,5-dimethylphenoxy)acetamide, also known as ADPA, is an organic compound that belongs to the family of acetamides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
N-allyl-2-(2,5-dimethylphenoxy)acetamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to have anti-inflammatory and analgesic effects, and it has been used as a starting material for the synthesis of novel drugs. It has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
In addition, N-allyl-2-(2,5-dimethylphenoxy)acetamide has been used as a reagent in organic synthesis, as it can be easily converted into other functional groups. It has also been studied for its potential use as a surfactant in the production of emulsions and foams.
Mecanismo De Acción
The mechanism of action of N-allyl-2-(2,5-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to bind to the cannabinoid receptor CB1, which is involved in pain perception.
Biochemical and Physiological Effects:
N-allyl-2-(2,5-dimethylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro. In addition, it has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-2-(2,5-dimethylphenoxy)acetamide has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields. It is also relatively stable and can be stored for long periods of time. However, it has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on N-allyl-2-(2,5-dimethylphenoxy)acetamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential use as a surfactant in the production of emulsions and foams. Additional research is needed to optimize its properties for these applications. Finally, further studies are needed to fully understand the mechanism of action of N-allyl-2-(2,5-dimethylphenoxy)acetamide and to identify other potential therapeutic targets.
Métodos De Síntesis
The synthesis of N-allyl-2-(2,5-dimethylphenoxy)acetamide can be achieved through a multistep process that involves the reaction of 2,5-dimethylphenol with allyl chloroformate, followed by the reaction of the resulting product with N,N-dimethylacetamide. The final product is obtained through purification and isolation processes. This method has been optimized to produce high yields of pure N-allyl-2-(2,5-dimethylphenoxy)acetamide.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-7-14-13(15)9-16-12-8-10(2)5-6-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQJCXLEZWFPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenoxy)-N-(prop-2-en-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5142470.png)
![3-(4-morpholinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5142473.png)
![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane](/img/structure/B5142478.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5142485.png)

![4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B5142500.png)
![(2-aminoethyl){2-[2-(4-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5142503.png)
![2-{[3-(1-naphthyloxy)propyl]amino}ethanol](/img/structure/B5142518.png)
![2-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B5142524.png)
![ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5142531.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5142564.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5142585.png)